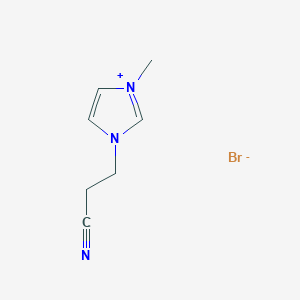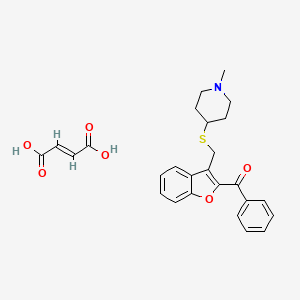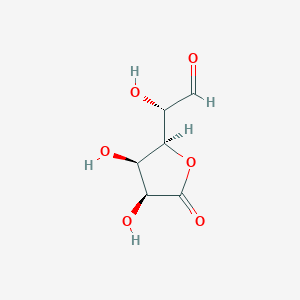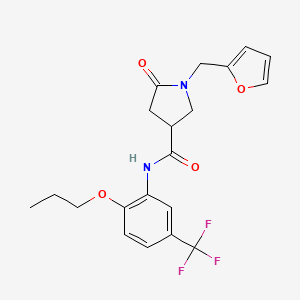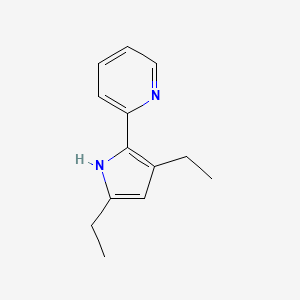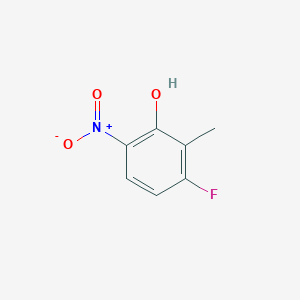
3-Fluoro-2-methyl-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-methyl-6-nitrophenol is an aromatic compound with a phenolic structure substituted with a fluorine atom, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-nitrophenol typically involves multiple steps. One common method starts with o-methylphenol, which undergoes nitration to selectively produce 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to form 2-chloro-3-nitrotoluene. The next step involves fluorination to yield 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to produce this compound .
Industrial Production Methods
For large-scale production, the process described above can be optimized for higher yields and cost-effectiveness. Industrial methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 3-Fluoro-2-methyl-6-nitrophenol exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The phenolic group can also participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-nitrophenol
- 4-Fluoro-2-methylphenol
- 3-Nitro-2-methylphenol
Uniqueness
3-Fluoro-2-methyl-6-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Eigenschaften
Molekularformel |
C7H6FNO3 |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
3-fluoro-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 |
InChI-Schlüssel |
AONXOVCORWKIMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


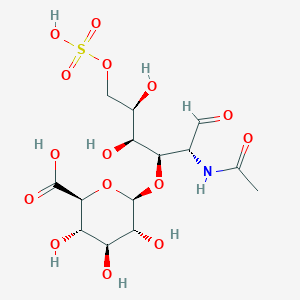
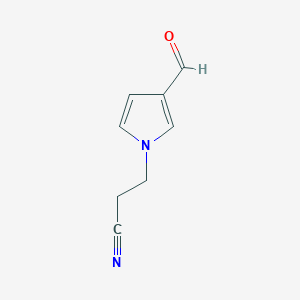
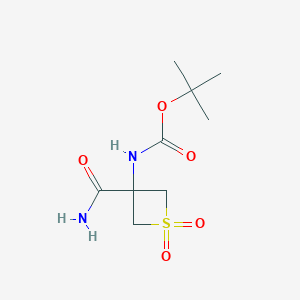
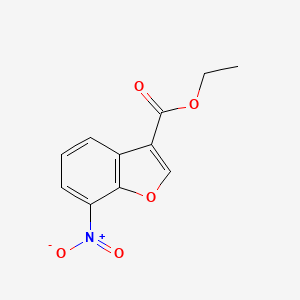
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)


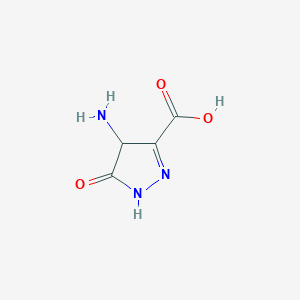
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
